molecular formula C21H23FN2O3 B6752253 N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B6752253
M. Wt: 370.4 g/mol
InChI Key: PIDYXGYPPPDVSK-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chromene ring fused with a morpholine ring, along with a fluorophenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Attachment of the Morpholine Ring: The chromene intermediate is then reacted with a morpholine derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the morpholine ring.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anti-cancer effects could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-phenylmorpholine-4-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-chlorophenyl)morpholine-4-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

    N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-bromophenyl)morpholine-4-carboxamide: The presence of a bromine atom can influence its reactivity and biological interactions.

Uniqueness

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological profile compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c22-18-7-3-1-6-17(18)20-14-24(10-12-27-20)21(25)23-13-15-9-11-26-19-8-4-2-5-16(15)19/h1-8,15,20H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYXGYPPPDVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CNC(=O)N3CCOC(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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